1,4-Dimethyl-2-nitrobenzene
Overview
Description
1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic compound with the molecular formula C₈H₉NO₂. It is a derivative of benzene, where two methyl groups and one nitro group are substituted at the 1,4 and 2 positions, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-nitrobenzene can be synthesized through the nitration of p-xylene. The nitration process involves the reaction of p-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2-position. The reaction can be represented as follows:
C6H4(CH3)2+HNO3→C6H3(CH3)2NO2+H2O
Industrial Production Methods
In an industrial setting, the nitration of p-xylene is performed in a continuous flow reactor to achieve high efficiency and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the production of this compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, sulfonation, and alkylation, due to the presence of the electron-donating methyl groups and the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Sulfonation: Sulfuric acid or oleum.
Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: 1,4-Dimethyl-2-aminobenzene.
Halogenation: 1,4-Dimethyl-2-nitro-3-chlorobenzene or 1,4-Dimethyl-2-nitro-3-bromobenzene.
Sulfonation: this compound-3-sulfonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
1,4-Dimethyl-2-nitrobenzene has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the production of polymers and resins.
Environmental Studies: It is studied for its environmental impact and degradation pathways.
Analytical Chemistry: It is used as a reference standard in chromatographic analysis.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-nitrobenzene in chemical reactions involves the interaction of the nitro group with various reagents. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In electrophilic aromatic substitution reactions, the electron-donating methyl groups activate the aromatic ring towards electrophilic attack, while the nitro group directs the substitution to the meta position relative to itself.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Lacks the nitro group and is less reactive in electrophilic aromatic substitution reactions.
1,4-Dimethyl-3-nitrobenzene: Has the nitro group at the 3-position, leading to different reactivity and substitution patterns.
1,3-Dimethyl-2-nitrobenzene: Has the nitro group at the 2-position and one methyl group at the 3-position, resulting in different chemical properties.
Uniqueness
1,4-Dimethyl-2-nitrobenzene is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,4-dimethyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHJMGROOFSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID2025137 | |
Record name | 1,4-Dimethyl-2-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992) | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Boiling Point |
464 to 466 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Density |
1.132 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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CAS No. |
89-58-7 | |
Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Record name | 1,4-Dimethyl-2-nitrobenzene | |
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Record name | Nitro-p-xylene | |
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Record name | 1,4-DIMETHYL-2-NITROBENZENE | |
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Record name | Benzene, 1,4-dimethyl-2-nitro- | |
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Record name | 1,4-Dimethyl-2-nitrobenzene | |
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Record name | 2-nitro-p-xylene | |
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Record name | NITRO-P-XYLENE | |
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Synthesis routes and methods
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